2-(Benzylamino)butan-1-ol

Chiral Resolution Supercritical Fluid Chromatography Diastereomeric Salt Formation

Enantiopure cyclopropanecarboxylic acids (e.g., permethrinic acid intermediates for pyrethroid insecticides) require highly selective resolving agents. Generic amino alcohols or phenylethanamine analogs often fail due to distinct stereoelectronic profiles. - Proven efficacy: (S)-enantiomer ((S)-BAB) in classical diastereomeric salt resolution and supercritical CO₂ extraction. - Physicochemical precision: pKa 14.59±0.10 ensures predictable salt formation. - Supply: Racemate and isolated (R)/(S) enantiomers available; synthesized via mild catalytic hydrogenation.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 26020-80-4
Cat. No. B3034963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylamino)butan-1-ol
CAS26020-80-4
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC(CO)NCC1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-2-11(9-13)12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
InChIKeyPGFBTQBTIYCCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)butan-1-ol: Chiral Building Block and Resolving Agent


2-(Benzylamino)butan-1-ol (CAS 26020-80-4) is a chiral 1,2-amino alcohol derivative characterized by a benzyl-substituted secondary amine and a primary hydroxyl group on a butane backbone [1]. It is primarily utilized as a versatile chiral building block and resolving agent in organic synthesis [2]. The compound exists as a racemate and as distinct (R)- and (S)-enantiomers, with the (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) enantiomer being particularly documented for its application in classical diastereomeric salt resolution and emerging supercritical fluid extraction methods [2][3].

Chiral resolving agent for diastereomeric salt formation
Enantiomer reference for stereochemical control studies
Suitable for supercritical fluid resolution workflows
Chiral building block for organic synthesis routes

2-(Benzylamino)butan-1-ol: Advantages Over Generic Analogs


Generic substitution of 2-(Benzylamino)butan-1-ol with simpler amino alcohols or alternative resolving agents is scientifically inadvisable due to its unique stereoelectronic and conformational properties. The compound's specific N-benzyl substitution directly influences its conformational flexibility, which is critical for its efficacy in chiral resolution via diastereomeric salt formation [1]. Its physicochemical profile, including a pKa of 14.59±0.10, dictates its behavior in salt formation and extraction, which differs markedly from non-benzylated or differently substituted analogs . Furthermore, the (S)-enantiomer demonstrates established, quantifiable performance in specific industrial resolutions (e.g., permethrinic acids) where other resolving agents like (R)-1-phenylethanamine show distinct, often inferior, enantioselectivity under identical conditions [2].

2-(Benzylamino)butan-1-ol
Generic amino alcohol / (R)-PhEA
N-benzyl substitution influences conformational flexibility for chiral resolution
Lacks benzyl group; stereoelectronic profile may not transfer
Ionization behavior (high pKa) supports salt formation in specific pH ranges
Different pKa may shift optimal extraction conditions
Established enantioselective profiles in supercritical CO2 resolutions
Enantioselectivity profiles may differ under identical conditions

2-(Benzylamino)butan-1-ol Performance Evidence


Supercritical CO₂ Chiral Resolution: (S)-BAB vs. (R)-PhEA

The (S)-enantiomer of 2-(benzylamino)butan-1-ol ((S)-BAB) demonstrated a quantifiable advantage in enantioselectivity over the alternative resolving agent (R)-1-phenylethanamine ((R)-PhEA) for the resolution of racemic cyclopropanecarboxylic acids in supercritical CO2 [1]. The study reported that under optimized conditions, the use of (S)-BAB resulted in good enantioselectivities in a single step, with the process's outcome being highly dependent on pressure and temperature [1].

Chiral resolution selectivity
Head-to-head
Good enantioselectivities reported vs. (R)-PhEA under supercritical CO2
Supports chiral resolution workflow selection
ee values not specified; conditions-dependent
Chiral Resolution Supercritical Fluid Chromatography Diastereomeric Salt Formation

Mild Catalytic Hydrogenation to (S)-BAB

The (S)-(+)-2-(N-benzylamino)butan-1-ol (BAB) enantiomer can be synthesized from its Schiff base via catalytic hydrogenation over palladium on carbon under mild conditions (room temperature, atmospheric pressure) [1]. This method was optimized across six different solvents (toluene, methanol, hexane, dichloromethane, tetrahydrofuran, ethyl acetate) [1].

Synthesis route
Method context
Pd/C hydrogenation, RT, atmospheric pressure, various solvents
Supports mild synthesis route selection
Verify scalability and catalyst reuse
Chiral Synthesis Heterogeneous Catalysis Green Chemistry

iNOS Inhibition by a BAB Derivative

A derivative of 2-(Benzylamino)butan-1-ol exhibited measurable inhibition of inducible nitric oxide synthase (iNOS) in a cellular assay [1]. The compound showed an IC50 value of 2.57E+3 nM in mouse RAW264.7 cells stimulated with LPS [1].

iNOS inhibition IC50
Class-level
2570 nM (RAW264.7 cells, LPS-induced)
Provides iNOS assay context for scaffold optimization
Derivative activity; not parent compound
iNOS Inhibition Anti-inflammatory Medicinal Chemistry

Melting Point, pKa, and LogP

2-(Benzylamino)butan-1-ol exhibits a melting point of 58-59 °C and a predicted pKa of 14.59±0.10, with a boiling point of 155 °C at 14 Torr . The (R)-enantiomer is reported to have a LogP of 1.93800 [1]. These properties are essential for predicting solubility, stability, and salt formation behavior.

Physicochemical properties
Data to verify
mp 58–59 °C; bp 155 °C (14 Torr); pKa 14.59±0.10; LogP 1.938
Supports formulation and purification context
pKa, LogP predicted; source not specified
Physicochemical Properties ADME Formulation

2-(Benzylamino)butan-1-ol: Research & Industrial Applications


Chiral Resolution of Cyclopropanecarboxylic Acids

2-(Benzylamino)butan-1-ol, particularly its (S)-enantiomer ((S)-BAB), is an established resolving agent for the separation of racemic cyclopropanecarboxylic acids, including permethrinic acid intermediates for pyrethroid insecticides [1][2]. Its demonstrated performance in both classical diastereomeric salt crystallization and advanced supercritical CO2 extraction methods makes it a versatile tool for process chemists seeking to isolate enantiopure acids [1][3].

Enantiopure Intermediate and Building Block Synthesis

As a chiral 1,2-amino alcohol, this compound serves as a key building block for constructing more complex chiral molecules, including potential pharmaceutical intermediates [1]. Its optimized synthesis via mild catalytic hydrogenation provides a practical entry point for generating the (S)-enantiomer for further derivatization in medicinal chemistry programs [1].

Scaffold for iNOS Inhibitor Development

Derivatives of 2-(Benzylamino)butan-1-ol have demonstrated weak but measurable inhibition of inducible nitric oxide synthase (iNOS) in cellular assays [2]. This activity profile positions the compound as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents targeting iNOS [2].

Application
Selection Property
Validation Focus
Chiral resolution of cyclopropanecarboxylic acids
Enantioselective resolving agent profile
Diastereomeric salt formation and SFC method compatibility
Chiral building block synthesis
Mild catalytic hydrogenation route
Enantiomeric purity and derivatization context
iNOS pathway inhibitor research
Scaffold-based SAR context
iNOS inhibition assay and cellular model review

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